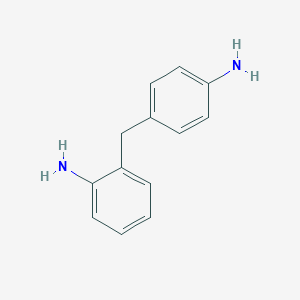

2,4'-Methylendiamin

Übersicht

Beschreibung

Leaflets. (NTP, 1992)

Wissenschaftliche Forschungsanwendungen

Entschwefelung von Brennstoffen

MDA-Derivate, wie z. B. Nanopoly (4,4'-Methylendiamin)-Graphenoxid (NPMDA/GO)-Verbundstoffe, wurden wegen ihrer Fähigkeit, schwefelhaltige Verbindungen aus Brennstoffen zu entfernen, untersucht . Dieser Prozess ist entscheidend für die Produktion sauberer brennender Kraftstoffe und die Reduzierung von Emissionen aus Verbrennungsmotoren.

Ökotoxikologische Studien

Die Auswirkungen von MDA auf die Umwelt, insbesondere auf aquatische Ökosysteme, sind Gegenstand ökotoxikologischer Forschung . Das Verständnis seiner Auswirkungen auf verschiedene Arten hilft bei der Beurteilung der Risiken, die mit seiner industriellen Verwendung verbunden sind, und bei der Entwicklung sichererer Handhabungspraktiken.

Wirkmechanismus

Target of Action

2,4’-Methylenedianiline (MDA) is primarily used in the production of polyurethane foams and epoxy resins . The primary targets of MDA are the microporous acidic materials used in the synthesis process .

Mode of Action

The synthesis of MDA involves a two-step reaction process . The first step involves the decomposition of the condensation product of aniline and formaldehyde (aminal) to N-benzylanilines . The second step, which is significantly slower, involves the acid-catalyzed rearrangement of these intermediates to MDA . This step is controlled by microkinetics on mesoporous dealuminated Y-type zeolites . The reaction orders of the initial decomposition of the aminal to one and two for the following rearrangement of para-aminobenylaniline to 4,4′-MDA have been determined .

Biochemical Pathways

The biochemical pathways involved in the synthesis of MDA are complex and involve multiple steps . The three MDA isomers (4,4′-MDA; 2,4′-MDA; 2,2′-MDA) and oligomers thereof are yielded via para and ortho-aminobenzylaniline (PABA and OABA) . The reaction is believed to be diffusion-limited, with only a fraction of the acid sites accessible to the aminal, which is converted into MDA .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4’-Methylenedianiline is limited. It is known that when released into the environment, mda distributes into water and subsequently sediment and soil compartments . The air is of little relevance, due to the low vapor pressure and short atmospheric half-life .

Result of Action

The result of the action of 2,4’-Methylenedianiline is the production of MDA, an important intermediate in the production of polyurethane foams and epoxy resins .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4’-Methylenedianiline. For instance, the aniline to formaldehyde ratio in the starting mixture has a negligible influence on the final product distribution .

Biochemische Analyse

Cellular Effects

2,4’-Methylenedianiline has been shown to have effects on vascular smooth muscle cells. It increases the rates of proliferation in these cells, which could potentially impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2,4’-Methylenedianiline is complex. It is thought to involve the formation of reactive intermediates through metabolism, possibly involving the enzyme cyclooxygenase . These intermediates may then bind to biomolecules, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 2,4’-Methylenedianiline can change over time in laboratory settings. For example, it has been observed that the rate of proliferation of vascular smooth muscle cells increases with exposure to 2,4’-Methylenedianiline

Metabolic Pathways

It is known that this compound can bind irreversibly to soil and sediment, which may have implications for its interactions with enzymes and cofactors .

Biologische Aktivität

2,4'-Methylenedianiline (MDA), also known as 4,4'-methylenedianiline, is an aromatic diamine primarily utilized in the production of polyurethane foams and epoxy resins. Its biological activity has been extensively studied due to its potential toxic effects and carcinogenic properties. This article reviews the biological activity of MDA, focusing on its toxicological profile, mechanisms of action, and relevant case studies.

Toxicological Profile

MDA exhibits a range of biological effects that have been documented in various studies. The following table summarizes key findings regarding its toxicity across different animal models:

| Study | Animal Model | Exposure Route | Dose (mg/kg) | Observed Effects |

|---|---|---|---|---|

| Schmidt et al. 1980 | Wistar rats | Oral | 335-830 | LD50 values indicating acute toxicity |

| NTP 1983 | Male mice | Drinking water | 207-882 | Mortality observed at higher doses |

| Leong et al. 1987 | Guinea pigs | Inhalation | 440 mg/m³ | No significant liver or kidney damage observed |

| Griswold et al. 1968 | Sprague-Dawley rats | Gavage | 36 | Reduced survival rate after intermittent dosing |

| Lamb et al. 1986 | B6C3F1 mice | Drinking water | 57 | Chronic exposure led to a reduction in survival rates |

The biological activity of MDA is primarily linked to its metabolic activation, leading to the formation of reactive intermediates that can cause cellular damage. Key mechanisms include:

- Hepatotoxicity : Studies indicate that MDA can induce hepatic lesions and affect liver function. In one study, no histopathological alterations were observed in guinea pigs exposed to MDA aerosols; however, other studies reported significant liver damage in rodent models following high-dose exposure .

- Nephrotoxicity : Similar to hepatic effects, renal toxicity has been noted but with variable results depending on exposure duration and dose. For instance, no significant alterations were found in guinea pigs after short-term exposure .

- Ocular Toxicity : Research has shown that MDA can cause retinal degeneration in animal models, regardless of melanin presence, suggesting a direct toxic effect on photoreceptor cells .

Case Studies

Several case studies highlight the acute and chronic health effects associated with MDA exposure:

- Acute Myocardiopathy : A case was reported involving a worker who developed acute myocardiopathy following massive exposure to MDA. This incident underscores the compound's potential cardiovascular effects .

- Chronic Exposure Effects : In a long-term study involving female rats treated with MDA, a significant incidence of mammary tumors was observed compared to controls, indicating its potential role as a carcinogen .

- Occupational Exposure : Workers in industries using MDA have shown increased rates of respiratory issues and sensitization reactions, emphasizing the need for stringent occupational safety measures .

Eigenschaften

IUPAC Name |

2-[(4-aminophenyl)methyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h1-8H,9,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNMPUFESIRPQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2 | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9051616 | |

| Record name | 2,4'-Methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Leaflets. (NTP, 1992), Solid; [CAMEO] | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4'-Methylenedianiline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2997 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

432 °F at 9 mmHg (NTP, 1992) | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1208-52-2 | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-[(4-Aminophenyl)methyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Methylenedianiline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001208522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2-[(4-aminophenyl)methyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4'-Methylenedianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9051616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-methylenedianiline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.546 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VH1ZAZ44QJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4'-METHYLENEDIANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6020 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190 to 192 °F (NTP, 1992) | |

| Record name | 2,4'-DIAMINODIPHENYLMETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20106 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the hydrolysis of polyureas derived from toluene diisocyanate (TDI) and polymeric methylenediphenyl diisocyanate (PMDI)?

A: Understanding the hydrolysis of TDI and PMDI-based polyureas is crucial because these materials can degrade in the environment, releasing 2,4'-MDA and other diamines. This is particularly important because 2,4'-MDA is considered a potential human carcinogen []. Studying the rate of hydrolysis under various conditions helps researchers estimate the persistence of these polyureas in the environment and the potential for human exposure to 2,4'-MDA.

Q2: How stable is the 2,4'-MDA-containing PMDI-based polyurea under environmental conditions based on the study's findings?

A: The research indicates that PMDI-based polyurea hydrolyzes very slowly at environmentally relevant temperatures. The estimated half-life for hydrolysis at 25 degrees Celsius ranges from approximately 110,000 to 12 million years, depending on the kinetic model used []. This suggests that PMDI-based polyurea is quite stable under typical environmental conditions and could persist for very long periods.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.